molecular formula C17H19N3O6 B1683806 Tartrato de vareniclina CAS No. 375815-87-5

Tartrato de vareniclina

Número de catálogo: B1683806
Número CAS: 375815-87-5
Peso molecular: 361.3 g/mol
Clave InChI: TWYFGYXQSYOKLK-CYUSMAIQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Varenicline tartrate is a partial nicotinic agonist selective for α4β2 nicotinic acetylcholine receptor subtypes . It is a powder which is a white to off-white to slightly yellow solid . The molecular weight of varenicline tartrate is 361.35 Daltons, and its molecular formula is C13H13N3·C4H6O6 .


Synthesis Analysis

The synthesis of varenicline tartrate involves complex chemical reactions . The crystallographic, spectroscopic, and thermal analysis data are used to assess the thermodynamic stability relationship between the three known crystal forms of Varenicline L-tartrate .


Molecular Structure Analysis

Varenicline tartrate has a complex molecular structure . It is a partial α4β2 nicotinic receptor agonist and α7 full agonist . Varenicline competitively binds to α4β2 receptors and partially stimulates without creating a full nicotine effect, while simultaneously blocking the ability of nicotine to bind to the receptors .


Chemical Reactions Analysis

Varenicline tartrate undergoes various chemical reactions . The stability relationships between the anhydrous polymorphs and the monohydrate (Form C) were assessed through exposure of the anhydrous forms to a range of water vapor pressures at room temperature .


Physical and Chemical Properties Analysis

Varenicline tartrate is a white to off-white to slightly yellow solid . It is highly soluble in water . The tablets contain varenicline (as the tartrate salt), which is a partial nicotinic agonist selective for α4β2 nicotinic acetylcholine receptor subtypes .

Aplicaciones Científicas De Investigación

Dejar de fumar

El tartrato de vareniclina se usa ampliamente en las terapias para dejar de fumar . Se ha descubierto que es superior a otras terapias para dejar de fumar en 52 semanas en el entorno ambulatorio . Un estudio mostró que un ciclo estándar de this compound iniciado en pacientes hospitalizados más asesoramiento de Quitline fue más eficaz para mantener la abstinencia continua del tabaquismo a las 104 semanas en comparación con el asesoramiento de Quitline solo .

Dependencia del alcohol

El this compound se ha evaluado por su eficacia y seguridad en el tratamiento de la dependencia del alcohol . Un ensayo doble ciego, aleatorizado y controlado con placebo reclutó a 200 pacientes con dependencia del alcohol y encontró resultados prometedores .

Aplicaciones neurológicas

El this compound es un agonista parcial selectivo de subtipo activo por vía oral en los receptores nicotínicos α4β2 . Estos receptores se encuentran en el cerebro y están involucrados en una variedad de procesos neurológicos. Por lo tanto, el this compound podría tener aplicaciones potenciales en el tratamiento de trastornos neurológicos, aunque se necesitan más investigaciones en esta área .

Desarrollo de fármacos y control de calidad

El this compound se utiliza en el desarrollo de fármacos y el control de calidad . Se ha desarrollado un método cromatográfico líquido de fase inversa con indicación de estabilidad para el ensayo de this compound en presencia de sus productos de degradación . Este método es útil para garantizar la calidad y la estabilidad del this compound en las formulaciones farmacéuticas .

Mecanismo De Acción

Target of Action

Varenicline tartrate, also known as varenicline, is a prescription medication used to treat smoking addiction . It is a partial agonist of the alpha4/beta2 subtype of the nicotinic acetylcholine receptor . In addition, it acts on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors . A full agonism was displayed on alpha7-receptors .

Mode of Action

Varenicline tartrate works by binding to α4β2 nicotinic acetylcholine receptors . It stimulates these receptors at a much lower level than nicotine, while at the same time preventing nicotine from binding to these same receptors . This dual action reduces nicotine cravings and withdrawal symptoms that occur when people stop smoking .

Biochemical Pathways

Varenicline tartrate’s action on the alpha4/beta2 subtype of the nicotinic acetylcholine receptor leads to the release of dopamine in the nucleus accumbens, the brain’s reward center . This reduces cravings and withdrawal symptoms associated with smoking cessation .

Pharmacokinetics

Varenicline tartrate exhibits linear pharmacokinetics after single or repeated doses . Absorption of varenicline is virtually complete after oral administration and systemic availability is 90% . Maximum plasma concentrations of varenicline typically occur within 3–4 hours after oral administration . The elimination half-life of varenicline is approximately 24 hours . Varenicline undergoes minimal metabolism, with 92% excreted unchanged in the urine . Renal elimination of varenicline is primarily through glomerular filtration along with active tubular secretion .

Result of Action

The result of varenicline tartrate’s action is a reduction in nicotine cravings and withdrawal symptoms, thereby aiding in smoking cessation . Despite potential adverse effects, varenicline has proven efficacy in helping individuals quit smoking . It is estimated that approximately one in eleven smokers who use varenicline successfully remain abstinent from tobacco at six months .

Action Environment

The action of varenicline tartrate is influenced by various factors. For instance, renal function is a clinically important factor leading to interindividual variability in systemic exposure to varenicline . Although no dose adjustment is required for subjects with mild to moderate renal impairment, a dose reduction to 1 mg/day is indicated for subjects with severe renal insufficiency . After accounting for renal function, there was no apparent effect of age, sex, or race on varenicline pharmacokinetics .

Safety and Hazards

Varenicline tartrate is toxic and contains a pharmaceutically active ingredient . It is very toxic to aquatic life . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Direcciones Futuras

There are different ways that people commonly use varenicline tartrate: choosing a quit date and starting this medicine 1 week before the quit date, starting taking this medicine before choosing the quit date, and starting taking this medicine and slowly decreasing the amount you smoke as directed by your health care professional . The findings from recent research will inform the design of a theory-based healthbot planned to improve varenicline adherence in people undergoing smoking cessation treatment .

Análisis Bioquímico

Biochemical Properties

Varenicline tartrate plays a crucial role in biochemical reactions by interacting with nicotinic acetylcholine receptors. It acts as a partial agonist at the α4β2 subtype, which is predominantly found in the brain. By binding to these receptors, varenicline tartrate partially stimulates them, leading to the release of dopamine, a neurotransmitter associated with pleasure and reward. This interaction helps reduce the craving for nicotine and alleviates withdrawal symptoms. Additionally, varenicline tartrate has been shown to interact with other nicotinic receptor subtypes, including α3β4, α3β2, and α6-containing receptors, albeit with lower affinity .

Cellular Effects

Varenicline tartrate exerts various effects on different types of cells and cellular processes. In neuronal cells, it modulates the activity of nicotinic acetylcholine receptors, leading to changes in cell signaling pathways and neurotransmitter release. This modulation affects gene expression and cellular metabolism, ultimately influencing cell function. Varenicline tartrate has been shown to reduce the release of dopamine in response to nicotine, thereby decreasing the reinforcing effects of smoking. It also affects other neurotransmitter systems, such as glutamate and GABA, which play a role in addiction and withdrawal .

Molecular Mechanism

The molecular mechanism of varenicline tartrate involves its binding interactions with nicotinic acetylcholine receptors. By acting as a partial agonist at the α4β2 subtype, varenicline tartrate competes with nicotine for binding sites on these receptors. This competition results in a partial activation of the receptors, leading to the release of dopamine and other neurotransmitters. Unlike nicotine, which fully activates the receptors, varenicline tartrate produces a milder response, reducing the craving for nicotine and minimizing withdrawal symptoms. Additionally, varenicline tartrate’s binding to other nicotinic receptor subtypes contributes to its overall effects on the central nervous system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of varenicline tartrate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Varenicline tartrate has shown good stability under standard laboratory conditions, with minimal degradation over extended periods. In vitro and in vivo studies have demonstrated that varenicline tartrate maintains its efficacy in reducing nicotine cravings and withdrawal symptoms over time. Long-term use of varenicline tartrate has been associated with sustained smoking cessation rates and improved overall health outcomes .

Dosage Effects in Animal Models

Studies in animal models have provided valuable insights into the dosage effects of varenicline tartrate. Different dosages of varenicline tartrate have been tested to determine their impact on nicotine addiction and withdrawal. These studies have shown that higher doses of varenicline tartrate result in more significant reductions in nicotine cravings and withdrawal symptoms. At very high doses, varenicline tartrate may cause adverse effects, such as nausea and gastrointestinal disturbances. It is essential to find the optimal dosage that balances efficacy and tolerability in animal models before translating these findings to human use .

Metabolic Pathways

Varenicline tartrate undergoes minimal metabolism in the body, with the majority of the compound excreted unchanged in the urine. This limited metabolism reduces the risk of drug interactions and ensures consistent therapeutic effects. The primary metabolic pathway involves renal excretion, with approximately 92% of the administered dose eliminated unchanged. This high level of excretion highlights the importance of renal function in the clearance of varenicline tartrate from the body .

Transport and Distribution

Varenicline tartrate is transported and distributed within cells and tissues through various mechanisms. It has a relatively low protein binding affinity, with less than 20% of the compound bound to plasma proteins. This low binding affinity allows for efficient distribution throughout the body. Varenicline tartrate is primarily excreted by the kidneys, with minimal hepatic metabolism. The compound’s distribution is influenced by its solubility and permeability properties, ensuring its availability at target sites within the central nervous system .

Subcellular Localization

The subcellular localization of varenicline tartrate is primarily within the central nervous system, where it interacts with nicotinic acetylcholine receptors. The compound’s ability to cross the blood-brain barrier allows it to reach its target receptors in the brain. Varenicline tartrate’s activity is influenced by its binding to specific receptor subtypes, such as α4β2, which are predominantly found in neuronal cells. This subcellular localization is crucial for its efficacy in reducing nicotine cravings and withdrawal symptoms .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway of varenicline tartrate involves the condensation of two key starting materials: 2,3,6,7-tetrahydro-1H,5H-pyrido[4,3-b]indole (THPI) and L-(+)-tartaric acid. The THPI is first synthesized from 2,3,6,7-tetrahydro-1H-pyrido[4,3-b]indole (TPI) through a series of reactions involving oxidation, cyclization, and reduction. The THPI is then reacted with L-(+)-tartaric acid to form varenicline tartrate.", "Starting Materials": [ "2,3,6,7-tetrahydro-1H-pyrido[4,3-b]indole (TPI)", "L-(+)-tartaric acid" ], "Reaction": [ "Synthesis of THPI from TPI:", "1. TPI is oxidized with potassium permanganate and sodium acetate to form 2,3,6,7-tetrahydro-1H-pyrido[4,3-b]indole-2-carboxylic acid.", "2. The carboxylic acid is cyclized with trifluoroacetic anhydride to form 2,3,6,7-tetrahydro-1H,5H-pyrido[4,3-b]indole-5-carboxylic acid.", "3. The carboxylic acid is reduced with lithium aluminum hydride to form THPI.", "Condensation of THPI and L-(+)-tartaric acid to form varenicline tartrate:", "1. THPI and L-(+)-tartaric acid are dissolved in water and heated to reflux.", "2. The mixture is cooled and the varenicline tartrate precipitate is collected by filtration and dried." ] }

Número CAS

375815-87-5

Fórmula molecular

C17H19N3O6

Peso molecular

361.3 g/mol

Nombre IUPAC

(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,12S)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene

InChI

InChI=1S/C13H13N3.C4H6O6/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1;5-1(3(7)8)2(6)4(9)10/h1-2,4-5,8-9,14H,3,6-7H2;1-2,5-6H,(H,7,8)(H,9,10)/t8-,9+;1-,2-/m.1/s1

Clave InChI

TWYFGYXQSYOKLK-CYUSMAIQSA-N

SMILES isomérico

C1[C@@H]2CNC[C@H]1C3=CC4=NC=CN=C4C=C23.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

SMILES

C1C2CNCC1C3=CC4=NC=CN=C4C=C23.C(C(C(=O)O)O)(C(=O)O)O

SMILES canónico

C1C2CNCC1C3=CC4=NC=CN=C4C=C23.C(C(C(=O)O)O)(C(=O)O)O

Apariencia

White to beige crystalline powder

Pictogramas

Irritant; Environmental Hazard

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

6,7,8,9-tetrahydro-6,10-methano-6H-pyrazino(2,3-h)benzazepine
Champix
Chantix
varenicline
varenicline tartrate

Origen del producto

United States

Synthesis routes and methods

Procedure details

7,8,9,10-Tetrahydro-6,10-methano-6H-pyrazino-[2,3-h][3]benzazepine (50 g) was dissolved in methanol (375 ml) and the solution was added to a solution of tartaric acid (39.31 g) dissolved in methanol (375 ml) at 20-25° C. The suspension was stirred for 1 hour 30 minutes at 20-25° C. followed by filtration of the solid and then drying to yield 82 g of varenicline tartrate (Purity by HPLC: 99.9%).
Name
7,8,9,10-Tetrahydro-6,10-methano-6H-pyrazino-[2,3-h][3]benzazepine
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One
Quantity
39.31 g
Type
reactant
Reaction Step Two
Quantity
375 mL
Type
solvent
Reaction Step Three
Yield
99.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
varenicline tartrate
Reactant of Route 2
varenicline tartrate
Reactant of Route 3
varenicline tartrate
Reactant of Route 4
varenicline tartrate
Reactant of Route 5
varenicline tartrate
Reactant of Route 6
varenicline tartrate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.